N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a carboxamide group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[1,2-a]pyridine core with a 4-fluorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.
Addition of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, and suitable catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Biology: In biological research, the compound is used as a tool to study cellular processes and molecular interactions. It can serve as a probe to investigate the function of specific proteins or pathways.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of advanced materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals or as a component in specialized formulations.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may exhibit similar or distinct biological activities and chemical properties.
Fluorophenyl derivatives: Compounds with a fluorophenyl group may have similar chemical reactivity and biological interactions due to the presence of the fluorine atom.
Carboxamide derivatives: These compounds contain a carboxamide group and may have similar pharmacological properties and mechanisms of action.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a diverse range of molecular targets, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-10-14(19-9-3-2-4-13(19)17-10)15(20)18-12-7-5-11(16)6-8-12/h2-9H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVCAXYAAHVKRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174286 | |
Record name | N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478245-38-4 | |
Record name | N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478245-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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